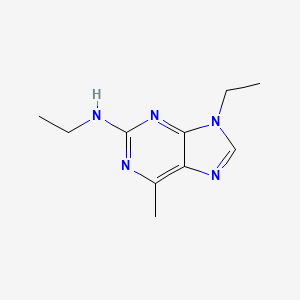

N,9-Diethyl-6-methyl-9H-purin-2-amine

Description

Overview of the Purine (B94841) Scaffold in Drug Discovery and Development

The purine scaffold is a recurring motif in a wide array of approved drugs and clinical candidates. mdpi.com Its prevalence stems from the ability of purine derivatives to mimic endogenous ligands and interact with a diverse range of biological targets, including enzymes and receptors. nih.gov Researchers have successfully developed purine-based drugs for various therapeutic areas, including antiviral (e.g., acyclovir), anticancer (e.g., 6-mercaptopurine), and immunosuppressive therapies. pharmaguideline.com The structural versatility of the purine ring allows for the fine-tuning of pharmacological properties through the introduction of different substituents, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Rationale for Research on Substituted Purine Derivatives as Bioactive Agents

The exploration of substituted purine derivatives is driven by the quest for novel therapeutic agents with improved efficacy and reduced side effects. nih.gov By systematically modifying the purine core, medicinal chemists can probe the structure-activity relationships (SAR) for a given biological target. eurekaselect.com This involves introducing various functional groups at different positions of the purine ring to optimize interactions with the target protein. nih.goveurekaselect.com The knowledge gained from these studies guides the design of next-generation drug candidates. The investigation of substituted purines has led to the discovery of potent inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. nih.gov Furthermore, modifying the purine scaffold can lead to compounds with activity against a wide range of other targets, including G-protein coupled receptors and viral enzymes. mdpi.com

Contextualization of N,9-Diethyl-6-methyl-9H-purin-2-amine within Purine Chemical Space

This compound represents a specific, synthetically accessible point in the vast chemical space of purine derivatives. chemcd.com Its structure features an ethyl group at the N9 position of the purine core, a methyl group at the C6 position, and a diethylamino group at the C2 position. While specific research on the biological activity of this particular compound is not extensively documented in publicly available literature, its structural motifs can be analyzed in the context of known bioactive purine derivatives.

The substitution pattern of this compound suggests potential for biological activity. For instance, substitutions at the N9 position are common in many purine-based drugs and are known to influence the compound's interaction with its biological target and its metabolic stability. The presence of an amino group at the C2 position and an alkyl group at the C6 position are also features found in various bioactive purines. The exploration of such derivatives is a key strategy in the ongoing effort to develop novel therapeutics.

Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H15N5 |

| Molecular Weight | 205.26 g/mol |

| CAS Number | 685081-72-5 |

Structure

3D Structure

Properties

Molecular Formula |

C10H15N5 |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N,9-diethyl-6-methylpurin-2-amine |

InChI |

InChI=1S/C10H15N5/c1-4-11-10-13-7(3)8-9(14-10)15(5-2)6-12-8/h6H,4-5H2,1-3H3,(H,11,13,14) |

InChI Key |

CYUWTOBBZJBQJI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=C2C(=N1)N(C=N2)CC)C |

Origin of Product |

United States |

Synthetic Methodologies for N,9 Diethyl 6 Methyl 9h Purin 2 Amine and Analogous Purine Derivatives

General Strategies for Purine (B94841) Core Synthesis

The construction of the fundamental purine ring system is a critical first step in the synthesis of N,9-Diethyl-6-methyl-9H-purin-2-amine and its analogs. Chemists have developed several reliable methods, primarily involving the sequential or convergent assembly from simpler heterocyclic precursors.

Synthesis from Imidazole (B134444) and Pyrimidine (B1678525) Precursors

A classical and widely employed strategy for constructing the purine skeleton involves the fusion of a pyrimidine ring onto an imidazole precursor or vice versa. The biosynthesis of purine nucleotides, for instance, builds upon a pre-existing ribose 5-phosphate, highlighting a stepwise pathway. jiwaji.edunih.gov In chemical synthesis, this can be achieved by starting with an appropriately substituted imidazole and constructing the pyrimidine ring, or by starting with a pyrimidine and forming the fused imidazole ring.

One common approach starts with 5-aminoimidazole-4-carboxamide (B1664886) or related derivatives. rsc.org For example, 9-Phenyl-9H-purin-6-amine derivatives have been synthesized from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile. This process involves an initial reaction with triethyl orthoformate and acetic anhydride (B1165640) to form an intermediate, which is then cyclized with ammonia (B1221849) to yield the purine. core.ac.uk This general approach, starting from a substituted imidazole, allows for the introduction of various groups on the purine ring.

Alternatively, the synthesis can commence from a pyrimidine derivative. The process involves creating the purine ring system from appropriately substituted pyrimidines and imidazoles through cyclization. core.ac.uk Both purine and pyrimidine synthesis pathways are fundamental in cellular metabolism for the production of nucleic acids. nih.govnih.gov

One-Pot Multicomponent Reactions in Purine Synthesis

To enhance efficiency and yield, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool in heterocyclic chemistry, including the synthesis of purine precursors. rsc.org These reactions allow for the assembly of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need to isolate intermediates. This approach is advantageous due to its cost-effectiveness, high yield, and simple setup. mdpi.com

A notable example is the development of a high-yielding, aqueous, one-pot multicomponent reaction that tethers masked-sugar moieties to prebiotically plausible purine precursors. nih.govnih.govacs.org This method utilizes key synthons like 2-aminooxazole and 5-aminoimidazoles in a pH-dependent three-component reaction system. nih.govnih.gov Such MCRs can offer divergent access to both purines and pyrimidines. nih.govnih.govacs.org

Approaches to N-Alkylation and N-Substitutions at the N9 Position

A crucial step in the synthesis of the target molecule is the introduction of an ethyl group at the N9 position of the purine ring. The regioselectivity of this alkylation is a common challenge, as alkylation can also occur at the N7 position.

Regioselective Alkylation at N9

Achieving regioselective N9 alkylation is paramount for the synthesis of many biologically active purine derivatives. Several methods have been developed to favor the formation of the desired N9 isomer over the N7 isomer.

Alkyl Halides: The use of alkyl halides in the presence of a base is a common method for purine alkylation. However, this can often lead to a mixture of N7 and N9 isomers. ub.edu The reaction conditions, including the choice of base and solvent, can significantly influence the regioselectivity. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as a base in conjunction with microwave irradiation has been shown to improve yields and regioselectivity in favor of the N9 product. ub.edu The nature of the substituent at the C6 position of the purine can also direct the alkylation. Bulky substituents at C6 can sterically hinder the N7 position, thereby promoting alkylation at N9. acs.orgnih.gov

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route for N-alkylation. This reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It has been successfully used for the stereospecific alkylation of substituted adenines, often resulting in a complete inversion of the stereocenter of the alcohol. rsc.org While powerful, the regioselectivity between N9 and other positions like N3 can be influenced by the electronic effects of substituents on the purine ring. rsc.org

TBAF-Assisted Methods: Tetrabutylammonium fluoride (B91410) (TBAF) has been noted to accelerate the N-alkylation of purine derivatives and improve yields. ub.edu

Other innovative methods for N9-alkylation include a metal-free, light-promoted approach utilizing a CF3 radical-triggered radical relay pathway, which has shown good to high yields and excellent regioselectivity. rhhz.net Additionally, the use of β-cyclodextrin has been demonstrated to assist in the regioselective N9 alkylation of purines in water, with the cyclodextrin (B1172386) cavity thought to block the N7 position. researchgate.net

| Method | Reagents | Key Features |

| Alkyl Halides | Alkyl halide, Base (e.g., NaH, DBU, KOH, (Bu)4NOH) | Can produce N7/N9 mixtures; regioselectivity influenced by base, solvent, and C6 substituent. ub.eduacs.orgnih.gov |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | Stereospecific inversion of alcohol; regioselectivity influenced by purine substituents. rsc.org |

| TBAF-Assisted | Alkyl halide, TBAF | Accelerates reaction and improves yield. ub.edu |

| Light-Promoted Radical Relay | Umemoto's reagent, Ethers | Metal-free, visible light or sunlight, excellent regioselectivity. rhhz.net |

| β-Cyclodextrin Assistance | Alkyl halide, β-cyclodextrin | High regioselectivity in water due to steric blocking of N7. researchgate.net |

Introduction of the N-Ethyl Moiety at N9

For the synthesis of this compound, an ethyl group must be introduced at the N9 position. This is typically achieved using an ethylating agent.

Ethyl iodide, in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF), has been used for the exclusive N9-ethylation of certain 6-substituted purines. acs.orgnih.gov Another approach involves the use of ethyl tosylate or diethyl sulfate, which has been shown to be effective for the N9-ethylation of xanthine (B1682287) derivatives, yielding the desired products in high yields and short reaction times. nih.gov

Strategies for C2 and C6 Substitutions

The final structural features of this compound are the ethylamino group at the C2 position and the methyl group at the C6 position. The introduction of these substituents can be accomplished through various strategies, often involving the displacement of a leaving group, such as a halogen, from the purine core.

Commercially available 2,6-dichloropurine (B15474) is a common starting material for introducing different substituents at the C2 and C6 positions. nih.gov The differential reactivity of the chlorine atoms at these positions can be exploited for selective substitution. Generally, the chlorine at C6 is more reactive towards nucleophilic substitution than the chlorine at C2.

Transition metal-catalyzed cross-coupling reactions are instrumental in modifying the C6 position of purines. nih.gov Similarly, N1-directed C-H bond activation has been employed for the modification of C6-substituted purine nucleosides. nih.gov For substitutions at the C6 position with nitrogen nucleophiles, classical nucleophilic aromatic substitution reactions are often employed. For example, 6-chloropurines can be reacted with various amines in the presence of a base to yield N6-substituted purines. acs.org

| Position | Precursor | Reagents/Reaction Type | Product |

| C6 | 6-Chloropurine (B14466) derivative | Alkyl zinc halide / (Ph3P)4Pd | 6-Alkylpurine derivative nih.gov |

| C6 | 6-Chloropurine derivative | Amine / Base (e.g., DIPEA) | 6-Aminopurine derivative acs.org |

| C2, C6 | 2,6-Dichloropurine | Sequential nucleophilic substitution | 2,6-Disubstituted purine nih.gov |

Introduction of the Amino Group at C2 (e.g., via amination reactions)

The introduction of an amino group at the C2 position of the purine ring is a fundamental step in the synthesis of a wide array of purine derivatives. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the C2 position. The starting material for such transformations is often a 2,6-dihalopurine, such as 2,6-dichloropurine.

The reaction proceeds by treating the 2,6-dihalopurine with an aminating agent. The choice of the aminating agent and reaction conditions is crucial for achieving regioselectivity, favoring substitution at the C2 position over the C6 position. While direct amination with ammonia can be employed, the use of protected or substituted amines is also prevalent to introduce specific alkyl or aryl groups at the exocyclic amino function. For instance, the reaction of 2,6-dichloropurine with an excess of a primary or secondary amine can lead to the displacement of the chlorine atom at the C2 position. The higher reactivity of the C6 position towards nucleophilic substitution often necessitates a multi-step approach where the C6 position is modified first or selectively protected.

A fundamentally different approach involves building the purine ring from a substituted pyrimidine precursor. For example, a pyrimidine derivative with amino groups at positions 4 and 5, and a suitable substituent at position 2, can be cyclized to form the imidazole ring of the purine system. A novel synthetic route to 2-aminopurine (B61359) has been developed through the transformation of a tetrazolopyrimidine structure into a triaminopyrimidine, which is then cyclized to form the desired 2-aminopurine. acs.org

Incorporation of the Methyl Group at C6

The introduction of a methyl group at the C6 position of the purine ring can be achieved through various synthetic routes. A prevalent method involves the use of a 6-chloropurine derivative as a key intermediate. The chlorine atom at the C6 position is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including organometallic reagents.

For instance, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, can be employed to introduce a methyl group. In a typical Suzuki coupling, a 6-chloropurine is reacted with a methylboronic acid or its ester in the presence of a palladium catalyst and a base. Another approach involves the use of organotin reagents in a Stille coupling.

Alternatively, a methyl group can be introduced via a Grignard reagent. The reaction of a 6-chloropurine with methylmagnesium bromide, for example, can lead to the formation of the 6-methylpurine (B14201) derivative. It is important to note that the reaction conditions, including the choice of solvent and temperature, must be carefully controlled to avoid side reactions and ensure a good yield of the desired product. In some cases, direct C-H activation at the C6 position of the purine ring using a suitable catalyst can also be a viable strategy for methylation. ub.edu

Introduction of the N-Ethyl Moiety at the C2-Amino Group

The alkylation of the exocyclic amino group at the C2 position of the purine ring presents a synthetic challenge due to the potential for alkylation at the ring nitrogen atoms (N7 and N9). Selective N-alkylation of the C2-amino group often requires careful selection of the starting material, alkylating agent, and reaction conditions.

One common strategy involves the direct alkylation of a 2-aminopurine derivative with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. nih.gov The choice of base is critical to deprotonate the amino group without promoting extensive N-alkylation of the purine ring. Steric hindrance around the C2-amino group can also influence the selectivity of the reaction.

A plausible synthetic route towards N-ethylation at the C2-amino group could start from a 2-amino-6-methyl-9-ethylpurine intermediate. This intermediate could be subjected to a second alkylation step to introduce the ethyl group onto the C2-amino group. To achieve selective N-ethylation of the exocyclic amino group, one might employ protecting group strategies. For example, the more nucleophilic ring nitrogens could be protected prior to the N-alkylation of the C2-amino group, followed by a deprotection step.

An alternative approach involves the use of reductive amination. A 2-amino-6-methyl-9-ethylpurine could be reacted with acetaldehyde (B116499) in the presence of a reducing agent to form the N-ethylamino derivative. This method can offer good selectivity for the alkylation of the exocyclic amino group.

Advanced Synthetic Techniques and Optimization

The synthesis of complex purine derivatives like this compound often benefits from the application of advanced synthetic techniques that offer improved efficiency, selectivity, and functional group tolerance.

Catalytic Methods in Purine Synthesis

Catalytic methods have revolutionized purine synthesis by enabling direct and selective functionalization of the purine ring. Transition-metal catalysis, particularly with palladium and nickel, has been widely employed for C-H bond activation, allowing for the direct introduction of alkyl, aryl, and other functional groups at various positions of the purine core without the need for pre-functionalized substrates. nih.gov

For instance, nickel-catalyzed C-H activation has been successfully used for the alkylation of purine bases with alkyl halides, demonstrating high levels of chemo-, site-, and regioselectivity. nih.gov This approach could be instrumental in the synthesis of this compound by enabling the direct introduction of the methyl group at C6 or even an ethyl group at a specific nitrogen atom.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating purine alkylation reactions. Microwave irradiation can significantly reduce reaction times and improve yields, often leading to higher regioselectivity in N-alkylation compared to conventional heating methods. nih.gov The use of specific bases, such as tetrabutylammonium hydroxide, in conjunction with microwave heating has been shown to favor the formation of N9-alkylated purines. nih.gov

Functional Group Interconversions on the Purine Ring System

Functional group interconversions are essential for elaborating the purine scaffold and introducing the desired substituents. These transformations allow for the conversion of one functional group into another, providing access to a wider range of derivatives.

A common and versatile functional group interconversion in purine chemistry is the displacement of a chloro substituent. As mentioned earlier, a 6-chloropurine is a key intermediate that can be converted into a variety of 6-substituted purines through nucleophilic substitution reactions with amines, alcohols, and thiols. This strategy is highly valuable for introducing the methyl group at the C6 position.

Another important functional group interconversion is the transformation of an amino group. For example, a 2-aminopurine can be diazotized and subsequently replaced by other functional groups. Furthermore, the exocyclic amino group can be acylated or alkylated to introduce further diversity. The selective alkylation of the exocyclic amino group in the presence of the ring nitrogens remains a challenge, but can be addressed through careful control of reaction conditions or the use of protecting groups. The development of new catalytic methods for selective N-alkylation of aminopurines continues to be an active area of research.

Structure Activity Relationship Sar Studies of Purine Derivatives Analogous to N,9 Diethyl 6 Methyl 9h Purin 2 Amine

Impact of N9 Substituents on Biological Activity (e.g., alkyl chain length, electronic effects)

The substituent at the N9 position of the purine (B94841) ring plays a pivotal role in determining the biological activity and selectivity of its derivatives. Studies on various classes of purine analogs have demonstrated that modifications at this position significantly influence their interaction with target proteins.

Research on 2,6,9-trisubstituted purines has shown that increased steric bulk at the N9 position can lead to a reduction in inhibitory potential against enzymes like cyclin-dependent kinases (CDKs). core.ac.uk For instance, in a series of olomoucine/roscovitine-derived purines, larger substituents at N9 were found to be detrimental to their CDK inhibitory activity. core.ac.uk This suggests that the binding pocket accommodating the N9 substituent is sterically constrained.

In the context of adenosine (B11128) receptor ligands, the nature of the N9 substituent is crucial for affinity. SAR studies on 9-ethylpurine derivatives revealed that the ethyl group is a key feature for interaction with adenosine A1, A2A, A2B, and A3 receptors. nih.gov The synthesis of a series of N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, with C2-C4 alkyl chains terminated by various functional groups, was performed to explore their cytokinin activity. creative-biolabs.com These studies indicate that even subtle changes in the alkyl chain length or the introduction of functional groups can alter the biological response. For example, the introduction of a 2-hydroxyethoxymethyl fragment at the N(9) position has been explored to increase solubility and modify cytotoxic profiles. nih.gov

Table 1: Impact of N9-Substituents on Biological Activity of Purine Analogs

| N9-Substituent Type | Observation | Biological Target/Activity | Reference |

|---|---|---|---|

| Increased Steric Bulk (General) | Reduces inhibitory potential. | Cyclin-Dependent Kinases (CDKs) | core.ac.uk |

| Ethyl Group | Considered a key feature for receptor interaction. | Adenosine Receptors (A1, A2A, A2B, A3) | nih.gov |

| C2-C4 Alkyl Chains | Modulates activity; specific length and terminal functional groups are important. | Cytokinin Activity | creative-biolabs.com |

| Aromatic Rings with Electron-Withdrawing Groups | Enhances binding affinity. | Histamine H3 Receptor (H3R) | nih.gov |

| 2-Hydroxyethoxymethyl Group | Can increase solubility and alter cytotoxic profiles. | Antitumor Activity | nih.gov |

Role of C6 Substituents in Bioactivity Modulation (e.g., methyl group, other alkyl or aryl functionalities)

The C6 position of the purine scaffold is another critical site for modification, directly influencing ligand-target interactions and modulating bioactivity. The nature, size, and electronic properties of the C6 substituent can dictate the compound's potency and selectivity.

In the development of CDK2 inhibitors, the introduction of polar substituents at the C6 position of the purine ring was found to be beneficial for inhibitory activity. nih.gov For example, a 6-position benzene-substituted 2-aminopurine (B61359) derivative showed good potency against CDK2. nih.gov However, replacing the benzene (B151609) ring with other cyclic systems like naphthalene, pyrrole, or thiophene (B33073) resulted in decreased activity, highlighting the specific requirements of the binding pocket. nih.gov SAR studies on 9-(arenethenyl)purines as dual Src/Abl kinase inhibitors revealed that removing the C6 substituent had a minimal effect on Abl potency but a much larger negative impact on Src inhibition, suggesting that C6-mediated interactions are more critical for binding to Src. nih.gov

For O6-alkylguanine-DNA alkyltransferase (AGT) depletion, an exocyclic oxygen atom at the C6 position, attached to an allyl or benzyl (B1604629) group, is considered a crucial structural feature for efficient activity. nih.gov This indicates a specific requirement for a hydrogen bond acceptor at this position for effective interaction with the enzyme.

The synthesis of N⁶-substituted 2-aminopurine derivatives has also been a focus of study. wikipedia.org The introduction of various groups, such as methoxy, methyl, and hydroxy, at the N6-position has been shown to result in compounds with mutagenic activity. wikipedia.org Furthermore, direct C6-alkylation of purine nucleosides via modern synthetic methods like photoredox/nickel dual catalysis allows for the installation of diverse alkyl groups, increasing the sp³ character of the molecules, which can be favorable for drug discovery programs. youtube.com

Table 2: Influence of C6-Substituents on the Bioactivity of Purine Analogs

| C6-Substituent | Observation | Biological Target/Activity | Reference |

|---|---|---|---|

| Polar Groups (e.g., Benzene) | Beneficial for inhibitory activity. | CDK2 Inhibition | nih.gov |

| Naphthalene, Pyrrole, Thiophene | Decreased activity compared to benzene. | CDK2 Inhibition | nih.gov |

| Exocyclic Oxygen (e.g., O-benzyl) | Required for efficient depletion of the target enzyme. | O6-alkylguanine-DNA alkyltransferase (AGT) | nih.gov |

| N6-methoxy, N6-methyl | Confers mutagenic properties. | Mutagenesis in S. typhimurium | wikipedia.org |

| Alkyl Groups (via direct alkylation) | Increases sp³ character, providing access to novel chemical space. | General Drug Discovery | youtube.com |

Significance of the C2-Amino Moiety on the Pharmacological Profile

The 2-amino group is a hallmark of the guanine-like purine structure and is fundamental to the pharmacological profile of many derivatives, including N,9-Diethyl-6-methyl-9H-purin-2-amine. This moiety often acts as a crucial hydrogen bond donor, anchoring the ligand in the active site of the target protein.

SAR studies consistently show that the presence of the 2-amino group is essential for the activity of certain purine classes. For instance, efficient depletion of the DNA repair protein AGT requires a 2-aminopurine derivative, with substitution at this position leading to a loss of activity. nih.gov This underscores the role of the C2-amino group in forming key interactions within the AGT active site.

Furthermore, modifications at the C2 position can significantly modulate potency and selectivity. For adenosine receptor ligands, substitution at the C2 position can increase potency. taylorandfrancis.com For example, 2-chloroadenosine (B27285) is more potent than adenosine itself. taylorandfrancis.com The introduction of hydrophobic alkynyl groups at the C2 position has been shown to enhance selectivity. taylorandfrancis.com In the context of P2Y₁ receptor antagonists, a C2-iodine atom was found to enhance affinity through halogen bonding. nih.gov Conversely, for some CDK inhibitors, the use of bulky systems at the C2 position of the purine ring is not favorable for cytotoxic activity, suggesting steric limitations in the target's binding pocket. mdpi.com

The 2-aminopurine scaffold itself is recognized for a wide range of biological activities and its fluorescent properties, which are useful in biochemical studies. mdpi.com

Influence of Diethyl Substitution on the Amino Group for Target Binding Affinity and Selectivity

While direct SAR studies on the N,N-diethyl substitution at the C2-amino group of the this compound scaffold are not extensively detailed in the reviewed literature, inferences can be drawn from related purine derivatives. The substitution of hydrogens on the exocyclic amino group with alkyl chains, such as ethyl groups, fundamentally alters the steric and electronic properties of this moiety.

The primary change is the removal of hydrogen bond donating capacity at the C2-amino position. In many protein-ligand interactions, the 2-amino group of guanine (B1146940) or its analogs forms critical hydrogen bonds with the protein backbone or side chains. Replacing the hydrogens with ethyl groups prevents these interactions. This modification would likely lead to a significant loss of affinity for targets that rely on this hydrogen bonding pattern.

Conversely, the introduction of the two ethyl groups creates a lipophilic, sterically bulky region. This could be advantageous if the target protein possesses a corresponding hydrophobic pocket near the C2 position. The diethylamino group could then engage in favorable van der Waals interactions, potentially contributing to binding affinity. The selectivity of the compound could also be affected, as targets lacking a suitable hydrophobic pocket would be disfavored.

In studies of P2Y receptors, the C2 substituent was found to occupy a hydrophobic cavity, where long hydrophobic moieties were more disfavored than polar ones. nih.gov However, in other contexts, such as certain kinase inhibitors, hydrophobic pockets are actively targeted. The precise impact of the C2-diethylamino group is therefore highly target-dependent and would determine whether this substitution enhances or diminishes binding affinity and selectivity.

Computational and Theoretical Studies on Purine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of purine (B94841) derivatives, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. researchgate.net

Studies on structurally related N(9)-alkylated purines show that the substitution pattern can significantly modify the frontier orbital energy levels. nih.gov The HOMO is often delocalized over the purine ring system, while the LUMO's location can vary depending on the substituents. nih.gov This modulation of the HOMO-LUMO gap is crucial for tuning the molecule's properties. Various DFT functionals, such as B3LYP and ωB97XD, are used to accurately predict these energy gaps. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Purine Derivative Note: The following values are illustrative for a purine derivative of this class and are based on typical findings from DFT calculations.

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -5.98 | Represents the electron-donating capacity. |

| LUMO Energy | -1.85 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.13 | Indicates chemical reactivity and stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel molecules before their synthesis.

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities, such as inhibitory concentrations (IC50).

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as molecular weight, lipophilicity (logP), and topological indices. For a series of purine derivatives, 2D-QSAR can reveal the importance of specific substituent properties. For instance, it could model how varying the size and nature of the alkyl groups at the N9 position correlates with cytotoxic activity against cancer cell lines. nih.govnih.gov

3D-QSAR: This more advanced method uses descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. These maps highlight regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease biological activity. For N,9-Diethyl-6-methyl-9H-purin-2-amine, a 3D-QSAR model could indicate that the space occupied by the N9-ethyl group is favorable for activity, while identifying other regions where modifications could further enhance potency.

These predictive models are invaluable in medicinal chemistry for prioritizing which novel purine analogues should be synthesized and tested, thereby streamlining the drug discovery process.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. This provides insights into the mechanism of action at a molecular level.

For purine derivatives like this compound, common biological targets include protein kinases and purine nucleoside phosphorylase (PNP), which are often implicated in cancer and immune disorders. nih.govsemanticscholar.org Molecular docking simulations place the ligand into the three-dimensional structure of the target's active site.

In a typical docking simulation, the purine core of this compound would be positioned to form key interactions within the binding pocket. The ethyl group at the N9 position is often directed towards a hydrophobic pocket, while the diethylamino group at the C2 position and the methyl group at C6 would be oriented to achieve the most stable binding conformation. nih.gov The simulation calculates a binding affinity or score, which estimates the strength of the interaction and helps rank different compounds.

A crucial output of molecular docking is the detailed analysis of intermolecular interactions between the ligand and the amino acid residues of the protein's binding site. These interactions are fundamental to the ligand's affinity and selectivity.

For a purine derivative, key interactions often include:

Hydrogen Bonds: The nitrogen atoms in the purine ring are common hydrogen bond acceptors, often interacting with backbone amides or specific residues like Valine in the hinge region of protein kinases.

Hydrophobic Interactions: The ethyl and methyl substituents on this compound would likely engage in hydrophobic or van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, and Alanine within the active site. nih.gov

Pi-Stacking: The aromatic purine ring can form π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Predicted Interacting Residues for a Purine Ligand in a Protein Kinase Active Site Note: This table represents a hypothetical but plausible set of interactions for this compound based on studies of similar inhibitors.

| Ligand Moiety | Type of Interaction | Potential Interacting Residue(s) |

| Purine Ring Nitrogen | Hydrogen Bond | Val, Leu (Hinge Region) |

| N9-Ethyl Group | Hydrophobic Interaction | Ala, Leu, Ile |

| C6-Methyl Group | Hydrophobic Interaction | Met, Val |

| N2-Diethylamino Group | Hydrophobic/van der Waals | Phe, Pro |

By identifying these key interactions, researchers can understand the structural basis for a compound's activity and design modifications to improve binding affinity and selectivity for the target protein. nih.govsemanticscholar.org

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding Kinetics

Molecular dynamics (MD) simulations have become a powerful tool in computational chemistry and structural biology to study the dynamic nature of molecules over time. nih.gov For purine derivatives such as this compound, MD simulations provide critical insights into their conformational flexibility and the intricate kinetics of their binding to biological targets like protein kinases or receptors. nih.govnih.gov These simulations model the interactions between atoms within the molecule and with its surrounding environment, typically explicit solvent, allowing researchers to observe molecular motion and energy landscapes that are often inaccessible through experimental methods alone. nih.govrsc.org

The conformational flexibility of this compound is largely dictated by the rotational freedom around its single bonds, particularly the N-ethyl and C-methyl groups attached to the purine core. MD simulations can map the potential energy surface associated with the rotation of these substituents. Analysis of parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps quantify the stability of the molecule and the flexibility of specific atomic groups. nih.gov For instance, RMSD plots over the simulation time indicate whether the molecule has reached a stable conformational state, while RMSF plots highlight regions of high mobility, such as the terminal carbons of the ethyl groups. nih.gov The conformational properties of purine structures, including the puckering of the imidazole (B134444) and pyrimidine (B1678525) rings and the orientation of substituents, are crucial for their biological activity. nih.gov

When studying ligand binding, MD simulations can elucidate the entire binding pathway of a purine derivative to its target protein. repec.orgresearchgate.net These simulations can reveal transient intermediate states, the role of water molecules in mediating interactions, and the conformational changes that occur in both the ligand and the protein upon binding. nih.govnih.gov Advanced computational techniques, such as steered MD or metadynamics, can be employed to accelerate the unbinding process and calculate key kinetic parameters like the association (k_on) and dissociation (k_off) rates. nih.govunisyscat.de Understanding these kinetic parameters is often more predictive of a drug's efficacy than binding affinity alone. nih.gov For this compound, simulations could predict its residence time in the active site of a target kinase, a critical factor for its inhibitory potential.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Description | Illustrative Value |

| Simulation Time | Total duration of the molecular dynamics run. | 100 ns |

| RMSD (Backbone) | Root Mean Square Deviation of the purine ring atoms from the initial structure, indicating overall stability. | 1.2 ± 0.3 Å |

| RMSF (N9-Ethyl) | Root Mean Square Fluctuation of the atoms in the N9-ethyl group, indicating flexibility. | 2.5 ± 0.5 Å |

| Binding Free Energy (ΔG_bind) | Calculated free energy of binding to a hypothetical kinase target (e.g., CDK2), estimated via MM/PBSA. | -9.5 kcal/mol |

| Residence Time (τ) | The average time the ligand spends bound to the target protein's active site. | 150 ns |

Note: The data in this table is illustrative and based on typical values observed for similar purine derivatives in computational studies. It does not represent experimentally verified data for this compound.

In Silico Screening and Virtual Library Design for Novel Purine Analogs

The scaffold of this compound serves as a valuable starting point for the discovery of novel, potentially more potent and selective therapeutic agents. In silico screening and virtual library design are indispensable computational strategies for efficiently exploring the vast chemical space around a lead compound. mdpi.comnih.gov These methods allow for the rapid assessment of large numbers of virtual compounds, prioritizing a smaller, more manageable set for chemical synthesis and biological testing. drugdesign.org

Virtual library design begins with the core scaffold of this compound. Modifications are then systematically introduced at specific positions. For this purine derivative, key modification points would include the N2-amine, the C6-methyl group, and the N9-ethyl group. A virtual library can be constructed by enumerating a diverse set of commercially available or synthetically feasible building blocks at these positions. drugdesign.orgugent.be For example, the N2-amine could be acylated with various carboxylic acids, the C6-position could be substituted with different alkyl or aryl groups, and the N9-position could explore a range of alkyl and aryl-alkyl substituents.

Once the virtual library is generated, in silico screening methods are applied to predict the binding affinity and other crucial properties of the designed analogs against a specific biological target. nih.govtandfonline.com Structure-based virtual screening (SBVS) is a common approach where each compound in the virtual library is docked into the three-dimensional structure of the target protein's binding site. drugdesign.org Scoring functions are then used to estimate the binding affinity, and the top-ranking compounds are selected as potential hits. This approach can identify novel interactions that enhance binding. acs.org For instance, a library based on the this compound scaffold could be screened against a panel of protein kinases to identify selective inhibitors. tmu.edu.tw

The results from such a screen can guide the next round of drug design, focusing on scaffolds that show high predicted affinity and selectivity. acs.org The process is iterative, with computational predictions informing synthetic efforts, and experimental results feeding back to refine the computational models.

Table 2: Representative Virtual Library Based on the this compound Scaffold

| Compound ID | R1 (at C6) | R2 (at N2) | Docking Score (kcal/mol) vs. Kinase X | Molecular Weight ( g/mol ) |

| DEMP-001 | -CH3 (Parent) | -NH-CH2CH3 (Parent) | -8.1 | 205.27 |

| DEMP-002 | -Phenyl | -NH-CH2CH3 | -9.5 | 267.33 |

| DEMP-003 | -CH3 | -NH-Cyclopropyl | -8.8 | 217.28 |

| DEMP-004 | -Cyclohexyl | -NH-CH2CH3 | -9.2 | 287.42 |

| DEMP-005 | -CH3 | -NH-CO-CH3 | -7.9 | 233.26 |

Note: This table presents a small, illustrative selection of compounds from a hypothetical virtual library. The docking scores are simulated values for a generic protein kinase active site and are for comparative purposes only.

Future Directions and Research Opportunities

Design and Synthesis of Novel Analogs of N,9-Diethyl-6-methyl-9H-purin-2-amine for Enhanced Potency and Selectivity

The development of novel analogs of this compound represents a promising avenue for enhancing biological potency and selectivity. The purine (B94841) core is a versatile scaffold that allows for systematic chemical modifications at several positions. nih.gov Drawing inspiration from the synthesis of other purine derivatives, researchers can explore various synthetic strategies. nih.govnih.gov For instance, the modification of the ethyl groups at the N9 and N2 positions, as well as the methyl group at the C6 position, can be systematically explored.

Future synthetic efforts could focus on introducing a variety of functional groups to probe the structure-activity relationship (SAR). For example, the introduction of aromatic or heterocyclic rings could explore potential pi-stacking interactions within target binding sites. acs.org Furthermore, the incorporation of polar groups could improve the pharmacokinetic properties of the resulting analogs. The synthesis of a focused library of such analogs would be instrumental in identifying compounds with improved therapeutic profiles.

Table 1: Proposed Analogs of this compound and Rationale for Synthesis

| Analog | Modification | Rationale |

|---|---|---|

| Analog 1 | Replacement of N9-ethyl with a cyclopropyl (B3062369) group | To explore the effect of a rigid substituent on binding affinity. |

| Analog 2 | Introduction of a hydroxyl group on the N2-ethyl chain | To enhance aqueous solubility and potential for hydrogen bonding. |

| Analog 3 | Substitution of the C6-methyl group with a trifluoromethyl group | To investigate the impact of an electron-withdrawing group on potency. |

Exploration of New Biological Targets and Therapeutic Areas for Purine Derivatives

Purine derivatives have demonstrated a wide range of pharmacological activities, targeting various biological entities. nih.gov While the specific biological targets of this compound are not yet fully elucidated, the broader class of purine analogs has shown activity against enzymes such as kinases, and G-protein-coupled receptors (GPCRs). acs.orgrsc.org This suggests that this compound and its future analogs could be screened against a panel of these well-established targets.

The therapeutic potential of purine derivatives extends to oncology, virology, and inflammatory diseases. nih.gov For instance, some purine analogs have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) for the treatment of certain leukemias. nih.gov Future research should, therefore, involve broad biological screening of this compound and its derivatives to identify novel therapeutic applications.

Application of Advanced Computational Approaches in Rational Drug Design

In silico methods are indispensable tools in modern drug discovery, offering a route to expedite the identification and optimization of lead compounds. globalresearchonline.netnih.govpatsnap.com Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping can be powerfully applied to the study of this compound. frontiersin.orgresearchgate.net

Molecular docking studies can predict the binding modes of this compound and its analogs within the active sites of various biological targets. mdpi.com This information can guide the rational design of new derivatives with improved binding affinities. nih.gov QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activities, enabling the prediction of the potency of yet-to-be-synthesized compounds. researchgate.net

Table 2: Illustrative Computational Data for a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted IC50 (µM) |

|---|---|---|

| This compound | -7.5 | 5.2 |

| Analog 1 | -8.2 | 2.1 |

| Analog 2 | -7.8 | 4.5 |

| Analog 3 | -8.5 | 1.8 |

Integration of In Silico and Experimental Methodologies for Accelerated Discovery

The synergy between computational and experimental approaches is crucial for accelerating the drug discovery process. nih.govnih.gov An integrated workflow, starting with in silico screening and design, followed by chemical synthesis and biological testing, can significantly reduce the time and resources required to identify promising drug candidates. globalresearchonline.netnih.gov

For this compound, a proposed integrated strategy would involve:

Virtual Screening: Utilize computational models to screen large virtual libraries of potential analogs against selected biological targets. patsnap.com

Prioritization and Synthesis: Synthesize a smaller, prioritized set of compounds based on the in silico predictions. researchgate.net

Biological Evaluation: Test the synthesized compounds in relevant in vitro and cell-based assays to determine their biological activity.

Iterative Refinement: Use the experimental data to refine the computational models and design the next generation of improved analogs. This iterative cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,9-Diethyl-6-methyl-9H-purin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of purine precursors. For example, reacting 6-chloropurine with diethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C introduces the diethyl group at the 9-position. Subsequent methylation at the 6-position requires selective reagents like methyl iodide in THF with NaH as a base. Reaction time, temperature, and stoichiometry are critical: excess alkylating agents improve substitution but may lead to over-alkylation byproducts .

- Key Parameters : Monitor reaction progress via TLC (silica gel, CH₂Cl₂/MeOH 9:1) and purify via column chromatography. Typical yields range from 50–70% .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). The diethyl group’s methyl protons appear as a triplet (~1.2 ppm), while the N9 ethyl group’s CH₂ resonates as a quartet (~4.1 ppm). Methyl at C6 shows a singlet near 2.5 ppm .

- X-ray Crystallography : For absolute configuration, use SHELX programs (SHELXL for refinement). Hydrogen bonding patterns (e.g., N–H···N interactions) confirm tautomeric forms .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact the compound’s enzyme inhibition efficacy?

- Methodological Answer : Perform competitive inhibition assays (e.g., fluorescence polarization) with target enzymes (e.g., kinases). Compare IC₅₀ values of N,9-Diethyl-6-methyl derivatives against analogs like N,N,9-trimethyl variants. Ethyl groups enhance hydrophobic binding in enzyme pockets but may reduce solubility, requiring co-solvents (e.g., DMSO ≤1% v/v). Molecular docking (AutoDock Vina) can predict binding modes by aligning with crystal structures (PDB entries) .

Q. What experimental strategies address contradictory bioactivity data across cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Validate activity in multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects.

- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to assess if rapid degradation explains inconsistent results .

- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties without compromising activity?

- Methodological Answer :

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Predict bioavailability and blood-brain barrier penetration (e.g., SwissADME).

- MD Simulations : Simulate solvation dynamics in explicit water (GROMACS) to assess conformational stability and aggregation propensity .

Data Analysis & Experimental Design

Q. What crystallographic software tools are recommended for resolving tautomerism in purine derivatives?

- Methodological Answer : SHELXL (for small-molecule refinement) and OLEX2 (for GUI-driven modeling) are standard. For ambiguous electron density (e.g., keto-enol tautomers), use restraints (DFIX, FLAT) and validate with R₁ factor convergence (<5%). Compare bond lengths (C–N, C–O) against Cambridge Structural Database averages .

Q. How to design a high-throughput screen for derivatives targeting RNA-protein interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.